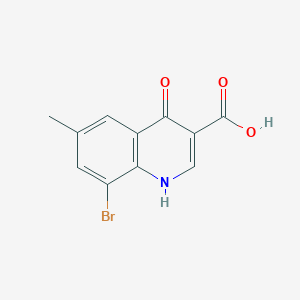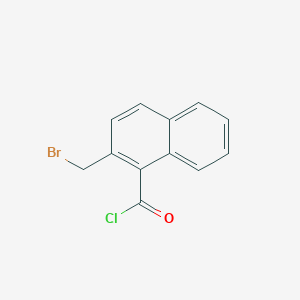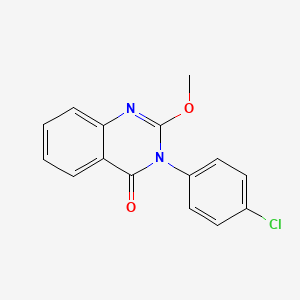![molecular formula C16H14N2OS B11842581 2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-57-6](/img/structure/B11842581.png)
2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Phenylethyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the 1-phenylethylthio group in this compound may enhance its biological activity and specificity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenylethyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolin-4(3H)-one Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of 1-Phenylethylthio Group: The thiolation reaction can be performed using 1-phenylethylthiol in the presence of a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfur atom in the 1-phenylethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((1-Phenylethyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes like kinases and receptors involved in cell signaling pathways.
Pathways Involved: Inhibition of cell proliferation pathways, induction of apoptosis, and modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-Phenylethyl)thio)quinazolin-4-amine
- 2-((1-Phenylethyl)thio)quinazolin-4-ol
- 2-((1-Phenylethyl)thio)quinazolin-4-thione
Uniqueness
2-((1-Phenylethyl)thio)quinazolin-4(3H)-one is unique due to the presence of the 1-phenylethylthio group, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.
Propiedades
Número CAS |
6956-57-6 |
|---|---|
Fórmula molecular |
C16H14N2OS |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-(1-phenylethylsulfanyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-11(12-7-3-2-4-8-12)20-16-17-14-10-6-5-9-13(14)15(19)18-16/h2-11H,1H3,(H,17,18,19) |
Clave InChI |
AXAWQSVIYXGKQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)

![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)




![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)

